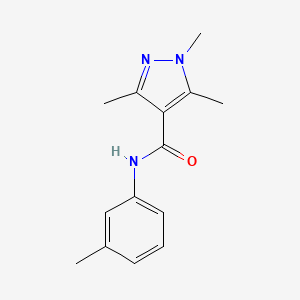
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide, also known as SR9009, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a wide range of biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide works by binding to the Rev-Erbα protein, which plays a key role in regulating the body's circadian rhythm and metabolism. By binding to this protein, this compound can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and fat burning.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve endurance and exercise capacity in animal models, leading to increased physical performance. Additionally, this compound has been shown to increase metabolic activity in skeletal muscle cells, leading to increased energy expenditure and fat burning. Other studies have suggested that this compound may have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide is its potential applications in scientific research, particularly in the fields of metabolism and exercise physiology. However, there are also some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and analyze it.
Orientations Futures
There are many potential future directions for research on 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide, including further studies on its mechanisms of action, its potential applications in the treatment of muscle wasting disorders and other conditions that impact physical performance, and its potential neuroprotective effects. Additionally, future research may focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide involves several steps, including the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting pyrazole with 4-chlorobutyryl chloride. The final step involves the reaction of the resulting intermediate with 1,3,5-trimethylpyrazole-4-carboxylic acid to yield this compound.
Applications De Recherche Scientifique
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of metabolism and exercise physiology. This compound has been shown to increase metabolic activity in skeletal muscle cells, leading to increased energy expenditure and fat burning. Additionally, this compound has been shown to improve endurance and exercise capacity in animal models, making it a promising candidate for the treatment of muscle wasting disorders and other conditions that impact physical performance.
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-5-7-12(8-9)15-14(18)13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMXPTDUHLPIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


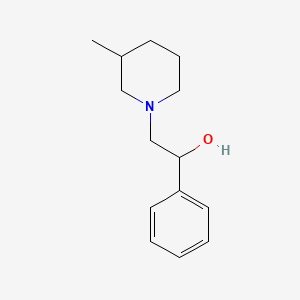

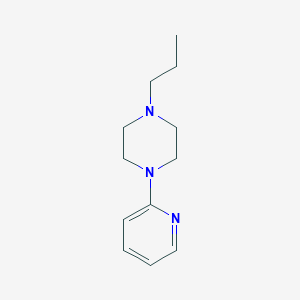
![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)


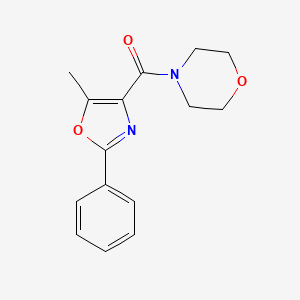
![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)

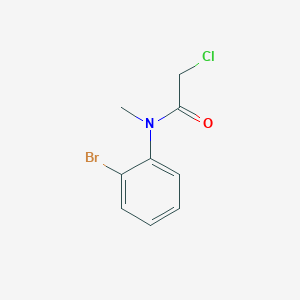
![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)

![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)